molecular formula C16H18F3NO4 B8007361 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester

2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester

Cat. No.: B8007361
M. Wt: 345.31 g/mol
InChI Key: UULXKCCBPCVSCR-FMIVXFBMSA-N
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Description

2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester is a complex organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-trifluoromethylbenzaldehyde and an appropriate amino acid derivative.

  • Reaction Steps: The key steps involve the formation of an intermediate through a Knoevenagel condensation followed by esterification.

  • Conditions: The reactions are usually carried out under mild conditions, often using a base such as triethylamine and a catalyst like piperidine.

Industrial Production Methods:

  • Flow Chemistry: Recent advancements have introduced flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and sustainable compared to traditional batch processes.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, diethyl ether.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable in pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability.

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound's derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Industry: The compound finds applications in material science, where its unique properties are utilized in the design of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active site.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to downstream effects in biological pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that result in physiological responses.

Comparison with Similar Compounds

  • 2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)-acrylic acid methyl ester: Similar structure but with a methoxy group instead of trifluoromethyl.

  • 2-tert-Butoxycarbonylamino-3-(4-nitrophenyl)-acrylic acid methyl ester: Similar structure but with a nitro group instead of trifluoromethyl.

Uniqueness: The presence of the trifluoromethyl group in 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Properties

IUPAC Name

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULXKCCBPCVSCR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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